molecular formula C22H34N2O3 B5579134 8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one

8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5579134
M. Wt: 374.5 g/mol
InChI Key: GTLZESKLMMHKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H34N2O3 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.25694295 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

  • A series of compounds including those structurally similar to the specified chemical have been synthesized and evaluated for their potential as antihypertensive agents. Compounds like 8-[2-(3-indolyl)ethyl] and 8-[3-(2-methoxyphenoxy)-2-hydroxypropyl] derivatives have shown promising activity in lowering blood pressure, primarily functioning as alpha-adrenergic blockers (Caroon et al., 1981).

Pharmaceutical Synthesis and Catalysis

  • Spirocyclic compounds, including those similar to the chemical , have significant applications in pharmaceutical synthesis. They are utilized as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or as modifiers on silica particles for resolving enantiomers. Their synthesis often involves complex chemical processes like cyclization and stereochemical manipulations (Liang et al., 2008).

Treatment of Respiratory Diseases

  • Some derivatives of 3,9-diazaspiro[5.5]undecane, structurally related to the specified compound, have been identified as CCR8 antagonists. These compounds show potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Synthesis for Targeted Therapeutic Applications

  • Compounds structurally similar to 8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one have been synthesized for targeted therapeutic applications. These include potential treatments for cardiovascular diseases, pain management, and various immune system and cell signaling disorders (Blanco‐Ania et al., 2017).

Cancer Research

  • Spirocyclic compounds similar to the specified chemical have shown potential in cancer research, particularly in inhibiting cell growth in human tumor cell lines. These compounds exhibit specific targeting abilities, making them promising candidates for cancer therapy (Geiger et al., 2007).

properties

IUPAC Name

8-[(4-methoxy-2-methylphenyl)methyl]-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-18-14-20(27-3)7-6-19(18)15-23-11-4-9-22(16-23)10-8-21(25)24(17-22)12-5-13-26-2/h6-7,14H,4-5,8-13,15-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLZESKLMMHKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CN2CCCC3(C2)CCC(=O)N(C3)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.